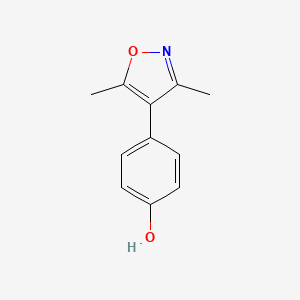

4-(3,5-Dimethylisoxazol-4-YL)phenol

Overview

Description

4-(3,5-Dimethylisoxazol-4-YL)phenol (DMIP) is a chemical compound that has been studied for its various properties and applications. It is a phenolic compound, and is a derivative of isoxazole. It is a white, crystalline solid that is soluble in polar solvents, such as ethanol and water. DMIP has been studied for its potential use in scientific research, as well as for its biochemical and physiological effects.

Scientific Research Applications

Ligand Synthesis and Biological Evaluation

- Sulfonamide-Derived Compounds : A study by Chohan and Shad (2011) on sulfonamide-derived ligands, including 4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl derivatives, highlights their synthesis and characterization. These compounds exhibit moderate to significant antibacterial and antifungal activities, showcasing potential in pharmaceutical research (Chohan & Shad, 2011).

Corrosion Inhibition

- Bipyrazolic-type Organic Compounds : Wang et al. (2006) conducted a theoretical study on bipyrazolic compounds, including derivatives of 3,5-dimethylisoxazol, for their use as corrosion inhibitors. These compounds show promising results in protecting metals from corrosion, which is significant for industrial applications (Wang et al., 2006).

Catalysis in Organic Synthesis

- Ruthenium Phenolate-Oxazoline Complexes : Jia et al. (2018) explored ruthenium complexes containing phenolate-oxazoline ligands, which include derivatives of 3,5-dimethylisoxazole. These complexes are effective in catalyzing the transfer hydrogenation of nitroarene to aniline, a reaction important in organic synthesis (Jia et al., 2018).

Chemosensor Development

- Chemosensor for Ion Detection : Diao et al. (2019) developed a diarylethene 1-(3,5-dimethylisoxazole-4-yl) derivative as a chemosensor. This compound shows potential in detecting ions like CN and Zn, important for environmental monitoring and biomedical applications (Diao et al., 2019).

Optoelectronic and Nonlinear Optical Properties

- Isoxazole Derivatives in Optoelectronics : Irfan et al. (2016) investigated isoxazole derivatives, including 3,4-dimethylisoxazol-5-yl compounds, for their optoelectronic and nonlinear optical properties. These compounds are promising for applications in semiconducting materials and electronic devices (Irfan et al., 2016).

Epigenetic Therapeutic Target

- Bromodomain Ligands : Hewings et al. (2013) optimized 3,5-dimethylisoxazole derivatives as potent ligands for the bromodomain protein module. These compounds are important in epigenetic therapy, offering a new avenue for drug discovery (Hewings et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-(3,5-Dimethylisoxazol-4-YL)phenol is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. BRD4 inhibitors have shown promising potential in cancer therapy .

Mode of Action

This compound interacts with BRD4, inhibiting its activity. Notably, a derivative of this compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Result of Action

The result of the action of this compound is significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

properties

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETDAHHUUHZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470020 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875628-75-4 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

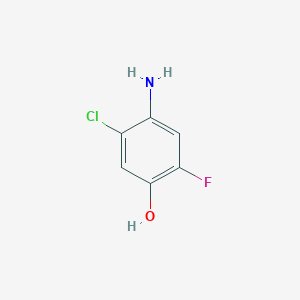

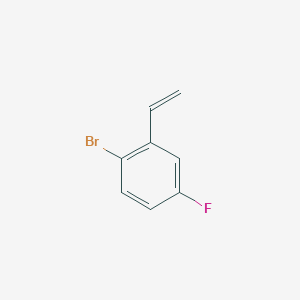

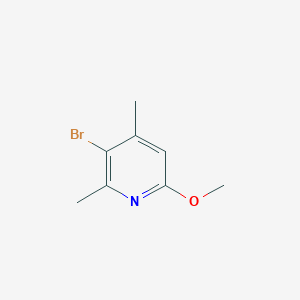

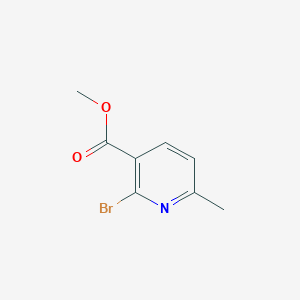

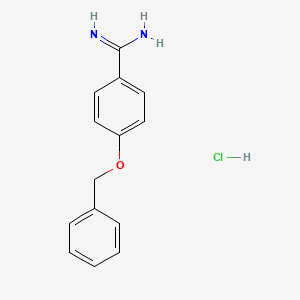

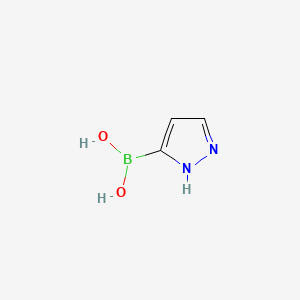

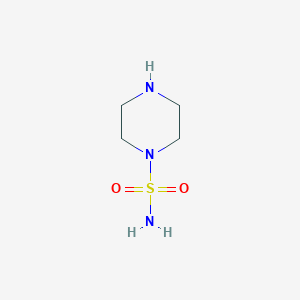

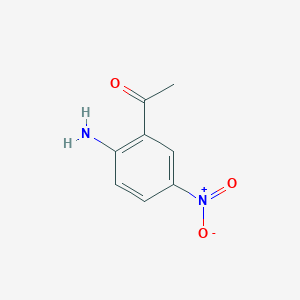

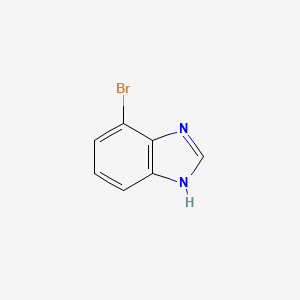

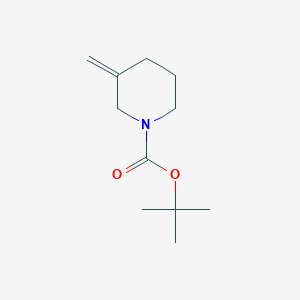

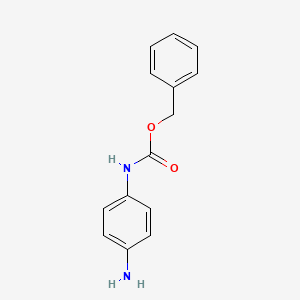

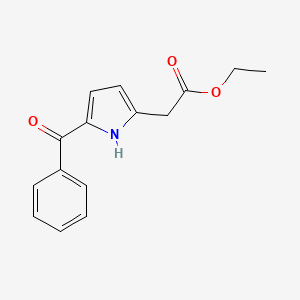

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.